molecular formula C12H12O2S B13522285 3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid

3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid

Cat. No.: B13522285
M. Wt: 220.29 g/mol
InChI Key: AFQBOUQCLVXRGL-UHFFFAOYSA-N
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Description

3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the Pd-catalyzed coupling reactions, such as the Sonogashira coupling reaction, which is useful for forming new carbon-carbon bonds under mild reaction conditions . Another method includes the condensation reactions like the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale catalytic processes. These processes typically use transition metal catalysts, such as palladium or rhodium, to facilitate the formation of the benzothiophene core . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

Uniqueness

3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety linked to a 2-methylpropanoic acid group. This structure is significant as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, including anti-inflammatory effects and potential interactions with cyclooxygenase (COX) enzymes.

Anti-inflammatory Activity

One study explored the anti-inflammatory potential of related compounds in a lipopolysaccharide (LPS)-induced inflammation model in rats. The results showed that the compound significantly reduced inflammatory markers such as TNF-α and IL-1β, suggesting a mechanism involving COX inhibition and modulation of NF-κB signaling pathways .

The proposed mechanism for the anti-inflammatory activity involves binding to COX enzymes, which are critical in the inflammatory response. The ability of the compound to inhibit COX-2 activity could lead to decreased production of pro-inflammatory mediators .

Data Tables

Study Compound Model Key Findings
Caroline et al. (2019)This compoundLPS-induced inflammation in ratsSignificant reduction in TNF-α (5.70 ± 1.04 pg/mL) and IL-1β (2.32 ± 0.28 pg/mL) levels; stabilization of body temperature during inflammation

Case Studies

In one notable case study, researchers administered the compound to LPS-induced rats at a dosage equivalent to 500 mg/60 kg body weight. The treatment resulted in a marked decrease in inflammatory parameters, highlighting its potential as a therapeutic agent for inflammatory conditions .

Pharmacological Profile

The pharmacological profile of this compound suggests that it may possess selective properties similar to other known anti-inflammatory agents. Further studies are needed to fully elucidate its efficacy and safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Properties

Molecular Formula

C12H12O2S

Molecular Weight

220.29 g/mol

IUPAC Name

3-(1-benzothiophen-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H12O2S/c1-8(12(13)14)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8H,6H2,1H3,(H,13,14)

InChI Key

AFQBOUQCLVXRGL-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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